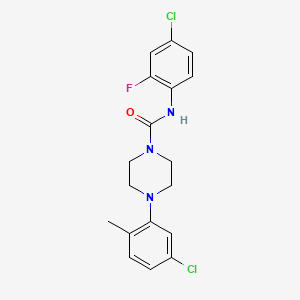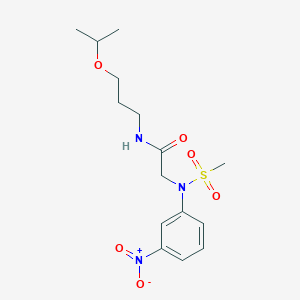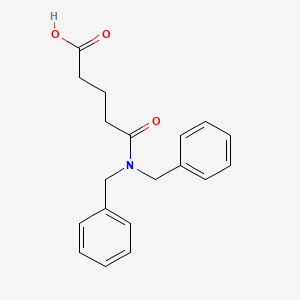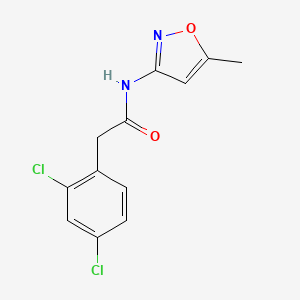
N-(4-chloro-2-fluorophenyl)-4-(5-chloro-2-methylphenyl)-1-piperazinecarboxamide
Overview
Description
N-(4-chloro-2-fluorophenyl)-4-(5-chloro-2-methylphenyl)-1-piperazinecarboxamide, also known as CFM-2, is a small molecule used in scientific research for its potential therapeutic properties. It belongs to the class of piperazinecarboxamide compounds and has been extensively studied for its pharmacological activity.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-fluorophenyl)-4-(5-chloro-2-methylphenyl)-1-piperazinecarboxamide involves the modulation of various neurotransmitters and receptors in the central nervous system. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-(4-chloro-2-fluorophenyl)-4-(5-chloro-2-methylphenyl)-1-piperazinecarboxamide also acts on the GABAergic system by enhancing the activity of GABA receptors, which results in anxiolytic and analgesic effects.
Biochemical and Physiological Effects
N-(4-chloro-2-fluorophenyl)-4-(5-chloro-2-methylphenyl)-1-piperazinecarboxamide has been shown to have various biochemical and physiological effects in scientific research studies. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. N-(4-chloro-2-fluorophenyl)-4-(5-chloro-2-methylphenyl)-1-piperazinecarboxamide has also been shown to reduce anxiety-like behavior in animal models of anxiety.
Advantages and Limitations for Lab Experiments
N-(4-chloro-2-fluorophenyl)-4-(5-chloro-2-methylphenyl)-1-piperazinecarboxamide has several advantages as a research tool. It is a small molecule that can easily penetrate the blood-brain barrier, making it useful for studying the central nervous system. It is also relatively stable and can be easily synthesized in the laboratory. However, one limitation of N-(4-chloro-2-fluorophenyl)-4-(5-chloro-2-methylphenyl)-1-piperazinecarboxamide is that its mechanism of action is not fully understood, which makes it difficult to interpret its effects in certain experiments.
Future Directions
There are several future directions for research on N-(4-chloro-2-fluorophenyl)-4-(5-chloro-2-methylphenyl)-1-piperazinecarboxamide. One area of interest is its potential in treating neurological disorders such as Parkinson's disease and Alzheimer's disease. N-(4-chloro-2-fluorophenyl)-4-(5-chloro-2-methylphenyl)-1-piperazinecarboxamide has also been shown to have potential as a treatment for chronic pain and anxiety disorders. Further research is needed to fully understand the mechanism of action of N-(4-chloro-2-fluorophenyl)-4-(5-chloro-2-methylphenyl)-1-piperazinecarboxamide and to explore its potential therapeutic properties.
Scientific Research Applications
N-(4-chloro-2-fluorophenyl)-4-(5-chloro-2-methylphenyl)-1-piperazinecarboxamide has been shown to have potential therapeutic properties in various scientific research applications. It has been studied for its anti-inflammatory, analgesic, and anxiolytic effects. N-(4-chloro-2-fluorophenyl)-4-(5-chloro-2-methylphenyl)-1-piperazinecarboxamide has also been investigated for its potential in treating neurological disorders such as Parkinson's disease and Alzheimer's disease.
properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-4-(5-chloro-2-methylphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2FN3O/c1-12-2-3-14(20)11-17(12)23-6-8-24(9-7-23)18(25)22-16-5-4-13(19)10-15(16)21/h2-5,10-11H,6-9H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNRNJKOLYJTGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)NC3=C(C=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-fluorophenyl)-4-(5-chloro-2-methylphenyl)piperazine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-(3-bromobenzyl)-3-[(4-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B4763173.png)
![4-{acetyl[(4-fluoro-2-methylphenyl)sulfonyl]amino}-1-naphthyl acetate](/img/structure/B4763177.png)
![[4-({[2-(methoxycarbonyl)-3-thienyl]sulfonyl}amino)phenyl]acetic acid](/img/structure/B4763186.png)
![(1,3-benzodioxol-5-ylmethyl)[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B4763193.png)


![2-chloro-6-fluoro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4763207.png)


![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-methylphenyl)propanamide](/img/structure/B4763233.png)